molecular formula C11H9NO2S B1269580 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 33763-20-1

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1269580
CAS RN: 33763-20-1
M. Wt: 219.26 g/mol
InChI Key: CRSMRBYEBHOYRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, involves various chemical strategies. Notably, Kennedy et al. (1999) detailed the synthesis and structure of a thiazole derivative, emphasizing the importance of crystallographic data and atomic coordinates in understanding the synthesis outcomes. Another approach by Suzuki and Izawa (1976) highlighted a single-step synthesis method for 2-substituted 2-thiazolines, demonstrating the versatility of thiazole compounds synthesis. These studies underline the complex synthetic routes that can be employed to produce thiazole derivatives, providing insights into the methodologies that might be applicable for synthesizing this compound (Kennedy et al., 1999) (Suzuki & Izawa, 1976).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for understanding their chemical behavior and potential applications. A study conducted by Singh et al. (2019) using density functional theory explored the electronic structure and spectral features of a thiazole derivative, providing insights into the molecular properties through vibrational analysis and solvent effects. This type of analysis is fundamental for comprehensively understanding the molecular structure of this compound and its interactions at the atomic level (Singh et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of thiazole derivatives is influenced by their structure. For example, compounds containing a thiazole moiety, as demonstrated by Fedotov and Hotsulia (2023), can participate in various biological processes, hinting at the broad spectrum of chemical reactions these molecules can undergo. The study discusses the synthesis of thiazole-containing compounds and their salts, shedding light on the chemical properties that could be expected from this compound (Fedotov & Hotsulia, 2023).

Physical Properties Analysis

Understanding the physical properties of thiazole derivatives is essential for their practical application. The research on thiazolidine derivatives by Refouvelet et al. (1994) provides an example of how the physical properties, such as melting points and solubility, can be analyzed. Such studies are vital for determining the conditions under which thiazole derivatives can be stored and used in various applications (Refouvelet et al., 1994).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and interactions with other molecules, are key to their utility in scientific research. A study by Amareshwar et al. (2011) showcased the versatility of a thiazole-based template for the synthesis of various heterocyclic compounds, illustrating the potential chemical diversity and reactivity of thiazole derivatives. This highlights the importance of chemical property analysis for compounds like this compound (Amareshwar et al., 2011).

Scientific Research Applications

Synthesis and Structural Mimicry in Proteins

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acids (ATCs) are utilized as a new class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable for designing mimics of the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. A chemical synthesis route for orthogonally protected ATCs is centered on cross-Claisen condensations, allowing for the introduction of a wide variety of lateral chains either on the γ-carbon atom or on the thiazole core of the γ-amino acids. This process yields ATCs in 45–90% yields and offers a highly flexible method for diverse applications in protein structure mimicry (Mathieu et al., 2015).

Regiospecific Lithiations in Organic Synthesis

Regiospecific lithiations of thiazole- and oxazole-carboxylic acids, including 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, have been developed. These lithiations are crucial for the homologation of thiazoles and oxazoles. When the 2-position is blocked by a phenyl group, 4-(or 5-) methyl groups can be lithiated in thiazole- or oxazole-5(or 4-)carboxylic acids, leading to the formation of new intermediates that react efficiently with a range of electrophiles. This method provides a general approach for the elaboration of trisubstituted thiazoles and oxazoles, enhancing the versatility of these compounds in synthetic chemistry (Cornwall et al., 1987; Cornwall et al., 1991).

Potential Antibacterial Applications

A study on quinazolin-4-ones connected to 1,3-thiazole revealed antibacterial action against Mycobacterium tuberculosis H37RV. Compounds derived from the combination of N-Methyl Anthranilic acid with 4-substituted phenyl-1,3-thiazol-2-amines showed significant antibacterial activity at certain concentrations. This highlights the potential of this compound derivatives in the development of new antibacterial agents (Nagaladinne et al., 2020).

Corrosion Inhibition in Metals

Thiazole derivatives, including those related to this compound, have been identified as effective corrosion inhibitors for mild steel in acidic environments. Studies involving various synthesized thiazole compounds showed their efficacy in preventing corrosion, suggesting the utility of such derivatives in protecting metals against environmental degradation (Quraishi & Sharma, 2005).

properties

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSMRBYEBHOYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352189
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33763-20-1
Record name 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-phenyl-thiazole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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